molecular formula C10H4Cl2F3N3O B1624228 4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one CAS No. 89570-57-0

4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one

Cat. No.: B1624228
CAS No.: 89570-57-0
M. Wt: 310.06 g/mol
InChI Key: IFVQWALTALBCFO-UHFFFAOYSA-N
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Description

4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one is a heterocyclic compound that features both pyridazine and pyridine rings. The presence of chlorine and trifluoromethyl groups enhances its chemical stability and biological activity. This compound is of significant interest in the fields of medicinal chemistry and agrochemicals due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)pyridine and 4,5-dichloropyridazine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions with a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The 2-chloro-5-(trifluoromethyl)pyridine is reacted with 4,5-dichloropyridazine under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyridazine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridazine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Agrochemicals: The compound is studied for its use as a pesticide or herbicide due to its ability to disrupt biological pathways in pests.

    Material Science: It is explored for its potential use in the development of advanced materials with unique electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2,3-dichloro-5-(trifluoromethyl)pyridine: An important intermediate in the synthesis of various agrochemicals.

    2-chloro-5-(trifluoromethyl)pyridine: Used in the synthesis of pharmaceuticals and agrochemicals.

    2,4-dichloro-5-(trifluoromethyl)pyrimidine: Known for its anticancer properties.

Uniqueness

4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one is unique due to the combination of its pyridazine and pyridine rings, along with the presence of both chlorine and trifluoromethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and agrochemicals.

Properties

IUPAC Name

4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3N3O/c11-6-4-17-18(9(19)8(6)12)7-2-1-5(3-16-7)10(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVQWALTALBCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N2C(=O)C(=C(C=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427696
Record name 4,5-Dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89570-57-0
Record name 4,5-Dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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